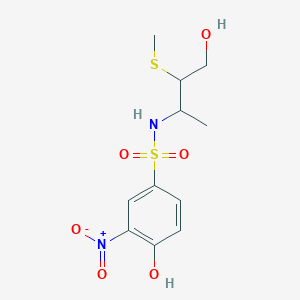
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, also known as HMSB, is a sulfonamide compound that has been studied for its potential therapeutic applications in various fields.
Mechanism of Action
The exact mechanism of action of 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases and protein kinase C, which are involved in cell proliferation and angiogenesis. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In cancer cells, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to induce cell cycle arrest and inhibit the expression of various oncogenes. In bacteria and fungi, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its broad range of potential therapeutic applications. Another advantage is its relatively low toxicity compared to other sulfonamide compounds. However, a limitation of using 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of more effective delivery methods for 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide could improve its bioavailability and efficacy in vivo.
Synthesis Methods
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-3-methylbutan-2-one with sodium sulfite, followed by nitration and sulfonation reactions. The final product is obtained through a series of purification steps, including crystallization and recrystallization.
Scientific Research Applications
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer treatment, antimicrobial therapy, and neuroprotection. In cancer treatment, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial therapy, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to have antibacterial and antifungal properties. In neuroprotection, 4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6S2/c1-7(11(6-14)20-2)12-21(18,19)8-3-4-10(15)9(5-8)13(16)17/h3-5,7,11-12,14-15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYBALAEKGWLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)SC)NS(=O)(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-hydroxy-3-methylsulfanylbutan-2-yl)-3-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridazine-3-carboxylic acid](/img/structure/B6633300.png)
![6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![4-[(4-Amino-2-methyl-4-oxobutan-2-yl)carbamoyl]benzoic acid](/img/structure/B6633310.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methoxypropanoic acid](/img/structure/B6633318.png)
![3-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-2-methoxypropanoic acid](/img/structure/B6633326.png)
![2-methoxy-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonylamino)propanoic acid](/img/structure/B6633328.png)
![3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B6633348.png)
![N-[(4-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6633354.png)
![N-[(4-hydroxycyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6633355.png)
![2-[1-(4-Chloro-2-methylpyrazol-3-yl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B6633358.png)
![4-chloro-N-[(1-hydroxycyclohexyl)methyl]-2-methylpyrazole-3-sulfonamide](/img/structure/B6633363.png)
![3-[(6-Methylpyridazin-3-yl)amino]-2-methylsulfanylbutan-1-ol](/img/structure/B6633389.png)
